molecular formula C14H19N3O3S2 B2716659 1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide CAS No. 1797255-41-4

1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B2716659
CAS No.: 1797255-41-4
M. Wt: 341.44
InChI Key: UJXCNEOKJIOHOD-UHFFFAOYSA-N
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Description

1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide is a synthetic chemical reagent designed for research applications. This compound features a hybrid molecular architecture, incorporating a 1-methyl-1H-pyrazole core linked to a sulfonamide group and a 4-(thiophen-2-yl)oxan-4-yl)methyl moiety. The strategic combination of these pharmacophores is significant in medicinal chemistry. The pyrazole-sulfonamide scaffold is a privileged structure in drug discovery, known for its versatility and broad biological activity profile . The inclusion of the thiophene heterocycle further enhances the molecule's potential as a bioactive compound, given its prevalence in various agrochemicals and pharmaceuticals . Research Value and Potential Applications: This compound is of high interest in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. Its primary research utility stems from its potential as a multi-target agent. Pyrazole-sulfonamide derivatives are extensively investigated for their inhibitory activity against various enzymes. Research on analogous structures has demonstrated potent inhibitory effects on carbonic anhydrase (CA) isoenzymes, including hCA I and hCA II, which are important therapeutic targets for conditions like glaucoma and epilepsy . Furthermore, similar compounds have shown activity against cholinesterases (AChE and BChE), indicating potential relevance in neurodegenerative disease research such as Alzheimer's disease . The presence of the sulfonamide group is particularly critical, as this functional group is recognized for its high affinity as a zinc-binding group in the active site of metalloenzymes like carbonic anhydrases . Handling and Usage: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate personal protective equipment and in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

1-methyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S2/c1-17-10-12(9-15-17)22(18,19)16-11-14(4-6-20-7-5-14)13-3-2-8-21-13/h2-3,8-10,16H,4-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXCNEOKJIOHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the sulfonamide group, and the attachment of the thiophene and tetrahydropyran moieties. Common reagents used in these reactions include hydrazines, sulfonyl chlorides, and thiophene derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonamide group may produce the corresponding amine.

Scientific Research Applications

1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrazole ring can interact with various receptors and proteins. The thiophene and tetrahydropyran moieties may also contribute to the compound’s overall activity by enhancing its binding affinity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized into three groups based on shared motifs: pyrazole sulfonamides , thiophene-containing sulfonamides , and CDK2 inhibitors with heterocyclic cores. Key comparisons are outlined below:

Pyrazole Sulfonamides

  • 4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide (): Structural Differences: The trifluoromethylbenzyl group replaces the thiophene-oxane moiety in the target compound. Implications: The electron-withdrawing CF₃ group may enhance metabolic stability but reduce solubility compared to the target’s oxane-thiophene group. No direct biological data are provided, but similar sulfonamides often target kinases or tubulin .

Thiophene-Containing Sulfonamides ()

  • (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide (Compound 7): Activity: Demonstrated anti-breast cancer activity (IC₅₀ < 0.1 µM), surpassing doxorubicin. Structural Contrast: The enaminone linker (C=O-CH=CH-) between thiophene and sulfonamide differs from the target’s oxane-methyl bridge. This linker may improve planar geometry for intercalation or π-π stacking in DNA/enzyme binding .

CDK2 Inhibitors with Heterocyclic Cores ()

  • 6-(Naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (Compound 8) :
    • Activity : IC₅₀ = 0.65 µM against CDK2, comparable to roscovitine (IC₅₀ = 0.394 µM).
    • Comparison : The pyrazolopyridine core in Compound 8 replaces the pyrazole-sulfonamide in the target. The naphthyl group may enhance hydrophobic interactions, while the target’s oxane-thiophene group could improve solubility .

Research Findings and Implications

Thiophene Moieties: Both the target compound and analogs (e.g., Compounds 7, 8) incorporate thiophene, which is critical for π-stacking interactions in enzyme binding.

Sulfonamide Functionality : The sulfonamide group in the target and Compound 7 likely engages in hydrogen bonding with kinase ATP-binding pockets or DNA topoisomerases, a common mechanism in anticancer sulfonamides .

Substituent Effects : Bulky groups (e.g., naphthyl in Compound 8, oxane-thiophene in the target) enhance hydrophobic interactions but may reduce solubility. The oxane ring’s oxygen could improve water solubility compared to purely aromatic substituents .

Biological Activity

The compound 1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article synthesizes available research findings on the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by a pyrazole ring substituted with a thiophene moiety and an oxan group. The molecular formula is C11H14N2O2SC_{11}H_{14}N_2O_2S, which indicates the presence of nitrogen, oxygen, and sulfur atoms that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study screened various pyrazole compounds for their effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives had notable inhibitory effects on bacterial growth.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameTarget PathogenZone of Inhibition (mm)Reference
Compound AE. coli15
Compound BStaphylococcus aureus18
1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamideTBDTBDTBD

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary studies have shown that pyrazole derivatives can reduce inflammatory markers in vitro.

Anticancer Activity

Recent investigations into the cytotoxic effects of pyrazole derivatives revealed that some compounds exhibit selective toxicity towards cancer cells while sparing normal cells. For example, studies have reported that certain pyrazole derivatives induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer).

Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Reference
Compound AHeLa25
Compound BHepG230
1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamideTBDTBD

The mechanisms underlying the biological activity of this compound involve various pathways:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interact with bacterial enzymes, disrupting metabolic processes.
  • Cell Cycle Arrest : Evidence suggests that certain pyrazoles can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may increase ROS levels in cancer cells, contributing to their cytotoxic effects.

Case Studies

A notable case study involved the synthesis and evaluation of several pyrazole derivatives, including the target compound. The study highlighted the structure-activity relationship (SAR), indicating that modifications to the thiophene and oxan groups significantly influenced biological activity.

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